molecular formula C17H16N2O3S2 B3000091 2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 896010-49-4

2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No. B3000091
CAS RN: 896010-49-4
M. Wt: 360.45
InChI Key: SXGBYFRRSCHPKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Synthesis and Activity

  • The synthesis and activity of compounds derived from similar thiazole structures have been explored. For instance, compounds based on 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of dimethylamino benzoic acid, showed promising anti-inflammatory activity. Such studies indicate the potential of thiazole derivatives in pharmaceutical applications (Lynch et al., 2006).

Supramolecular Gelators

  • N-(thiazol-2-yl) benzamide derivatives, including those with a methyl functionality, have been synthesized and evaluated for their gelation behavior. This research is significant for understanding the role of non-covalent interactions in gelation, which is crucial in materials science (Yadav & Ballabh, 2020).

Complex Synthesis and Characterization

  • Research involving thiazole derivatives, like the synthesis of thiadiazolobenzamide and its metal complexes, provides insights into the formation of new bonds between sulfur and nitrogen atoms. This research contributes to the field of inorganic chemistry and materials science (Adhami et al., 2012).

Antibacterial and Antifungal Agents

  • Benzothiazole and thiazole derivatives have been extensively studied for their antimicrobial properties. Research into these compounds as potential antibacterial and antifungal agents highlights their significance in the development of new pharmaceuticals (Chawla, 2016).

Anticancer Evaluation

  • The synthesis and evaluation of benzamide derivatives, including those with a thiazole structure, for anticancer activity is a critical area of research. Such studies contribute significantly to the development of new anticancer drugs (Ravinaik et al., 2021).

Future Directions

The future directions for research on “2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” could involve further exploration of its potential applications, given the wide range of uses of related benzamide compounds . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

2,3-dimethoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-6-4-5-11(15(13)22-2)16(20)18-10-7-8-12-14(9-10)24-17(19-12)23-3/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBYFRRSCHPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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